molecular formula C13H21N5 B11756934 [(1-methyl-1H-pyrazol-3-yl)methyl]({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

[(1-methyl-1H-pyrazol-3-yl)methyl]({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11756934
M. Wt: 247.34 g/mol
InChI Key: CDNMUTQINNYBQG-UHFFFAOYSA-N
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Description

(1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound featuring two pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the alkylation of 1-methyl-1H-pyrazole with a suitable alkyl halide, followed by a coupling reaction with another pyrazole derivative. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methyl groups, using reagents like sodium azide or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethyl sulfoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazole derivatives with reduced functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine is used as a building block for synthesizing more complex molecules. It serves as a ligand in coordination chemistry and can form stable complexes with various metals.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or antifungal properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of (1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrazole
  • 3-(propan-2-yl)-1H-pyrazole
  • 1-methyl-3-(propan-2-yl)-1H-pyrazole

Uniqueness

(1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine is unique due to its dual pyrazole structure, which imparts distinct chemical and biological properties. This dual structure can enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

N-[(2-methyl-5-propan-2-ylpyrazol-3-yl)methyl]-1-(1-methylpyrazol-3-yl)methanamine

InChI

InChI=1S/C13H21N5/c1-10(2)13-7-12(18(4)16-13)9-14-8-11-5-6-17(3)15-11/h5-7,10,14H,8-9H2,1-4H3

InChI Key

CDNMUTQINNYBQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)CNCC2=NN(C=C2)C)C

Origin of Product

United States

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